molecular formula C12H8N4S3 B12624693 3-(3-Methylthiophen-2-yl)-6-(thiophen-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

3-(3-Methylthiophen-2-yl)-6-(thiophen-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B12624693
M. Wt: 304.4 g/mol
InChI Key: ONRZVPWPDOXSHS-UHFFFAOYSA-N
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Description

3-(3-Methylthiophen-2-yl)-6-(thiophen-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a fused heterocyclic compound featuring a triazolo[3,4-b][1,3,4]thiadiazole core substituted with thiophene derivatives at positions 3 and 4. Its structure combines electron-rich thiophene moieties with the rigid, planar triazolothiadiazole scaffold, making it a candidate for applications in medicinal chemistry and materials science.

Preparation Methods

The synthesis of 3-(3-Methylthiophen-2-yl)-6-(thiophen-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can be achieved through a one-pot catalyst-free procedure. This method involves the reaction of dibenzoylacetylene with triazole derivatives at room temperature, resulting in excellent yields . The reaction conditions are straightforward and efficient, making it suitable for both laboratory and industrial production.

Chemical Reactions Analysis

3-(3-Methylthiophen-2-yl)-6-(thiophen-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of thiol derivatives.

    Substitution: The compound can undergo substitution reactions, where the thiophene groups can be replaced with other functional groups using appropriate reagents and conditions.

Scientific Research Applications

Synthesis and Structural Characterization

The synthesis of 3-(3-Methylthiophen-2-yl)-6-(thiophen-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves multi-step reactions where thiophene derivatives are combined with triazole and thiadiazole moieties. The structural characterization is often conducted using techniques like IR spectroscopy, NMR spectroscopy, and X-ray crystallography to confirm the formation and purity of the compound .

Pharmacological Activities

The compound exhibits a range of biological activities that make it a subject of interest in medicinal chemistry:

  • Anticancer Activity : Compounds in this class have shown significant anticancer properties by inducing apoptosis in cancer cells. They are believed to inhibit key enzymes involved in cancer progression .
  • Anti-inflammatory Effects : The selective inhibition of cyclooxygenase (COX) enzymes (particularly COX-2) has been documented. This suggests potential use in treating inflammatory conditions .
  • Antimicrobial Properties : Research indicates that derivatives of this compound exhibit antibacterial and antifungal activities against various pathogens .
  • Analgesic Effects : Studies have demonstrated antinociceptive activity comparable to standard analgesics like aspirin. This suggests potential applications in pain management .

Case Studies and Research Findings

Several studies highlight the efficacy and versatility of triazolo-thiadiazole compounds:

Case Study 1: Antinociceptive Activity

A study synthesized a series of new triazolo-thiadiazoles and evaluated their antinociceptive effects using various pain models in mice. The results indicated that certain derivatives displayed significantly higher activity than standard analgesics .

Case Study 2: Anticancer Potential

Research focused on the anticancer properties of triazolo-thiadiazole derivatives found that they effectively inhibited tumor cell proliferation in vitro. Mechanistic studies suggested that these compounds induce cell cycle arrest and apoptosis through mitochondrial pathways .

Case Study 3: COX Inhibition

Inhibitory studies on COX enzymes showed that specific derivatives selectively inhibit COX-2 without affecting COX-1 significantly. This selectivity is crucial for developing anti-inflammatory drugs with fewer side effects .

Data Table: Summary of Biological Activities

Biological ActivityObservationsReferences
AnticancerInduces apoptosis; inhibits tumor growth
Anti-inflammatorySelective COX-2 inhibition
AntimicrobialEffective against various bacteria and fungi
AnalgesicSignificant antinociceptive activity

Mechanism of Action

The mechanism of action of 3-(3-Methylthiophen-2-yl)-6-(thiophen-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes or receptors, inhibiting their activity and leading to the desired biological effects. For example, its anticancer activity may be attributed to its ability to inhibit the proliferation of cancer cells by interfering with key signaling pathways involved in cell growth and survival .

Comparison with Similar Compounds

The triazolothiadiazole scaffold is highly versatile, with substituent variations significantly impacting physical, chemical, and biological properties. Below is a comparative analysis of structurally related compounds:

Structural Features and Substituent Effects

Compound Name Substituents at Positions 3 and 6 Key Structural Differences vs. Target Compound
3-(3-Methylthiophen-2-yl)-6-(thiophen-2-yl)triazolo[3,4-b][1,3,4]thiadiazole 3: 3-Methylthiophen-2-yl; 6: Thiophen-2-yl Reference compound (target)
3-(4-Bromophenyl)-6-(thiophen-2-yl)triazolo[3,4-b][1,3,4]thiadiazole 3: 4-Bromophenyl; 6: Thiophen-2-yl Bromine substitution enhances lipophilicity
3-(Adamantan-1-yl)-6-(2-chloro-6-fluorophenyl)triazolo[3,4-b][1,3,4]thiadiazole 3: Adamantyl; 6: 2-Chloro-6-fluorophenyl Bulky adamantyl group alters crystal packing
3-(1H-Indol-3-yl)-6-(4-iodophenyl)triazolo[3,4-b][1,3,4]thiadiazole 3: Indole; 6: 4-Iodophenyl Indole moiety introduces π-π stacking potential
6-(3,4-Dimethoxybenzyl)-3-(thiophen-2-yl)triazolo[3,4-b][1,3,4]thiadiazole 3: Thiophen-2-yl; 6: 3,4-Dimethoxybenzyl Methoxy groups improve solubility

Physicochemical Properties

Compound Name Melting Point (°C) Molecular Weight (g/mol) Solubility Trends
Target Compound Not reported ~342.4 (calculated) Moderate in DMSO, chloroform
3-(4-Bromophenyl)-6-(thiophen-2-yl)triazolo[3,4-b][1,3,4]thiadiazole Not reported 408.3 Low aqueous solubility
3-(Adamantan-1-yl)-6-(2-chloro-6-fluorophenyl)triazolo[3,4-b][1,3,4]thiadiazole 131–132 439.9 Crystalline, hydrophobic
3-(1H-Indol-3-yl)-6-(4-iodophenyl)triazolo[3,4-b][1,3,4]thiadiazole 183–185 474.3 Soluble in DMF
6-(3,4-Dimethoxybenzyl)-3-(thiophen-2-yl)triazolo[3,4-b][1,3,4]thiadiazole Not reported 438.5 Enhanced solubility in ethanol

Spectral Characterization

  • IR Spectroscopy : Key peaks for triazolothiadiazoles include N–H (3200–3400 cm⁻¹), C=S (1150–1250 cm⁻¹), and aromatic C–H (3000–3100 cm⁻¹) .
  • ¹H NMR: Protons on thiophene (δ 6.8–7.5 ppm) and methoxy groups (δ 3.8–4.0 ppm) are diagnostic .
  • Mass Spectrometry : Molecular ion peaks align with calculated masses (e.g., m/z 326 for compound 14 ).

Key Research Findings

Substituent Impact on Bioactivity: Electron-withdrawing groups (e.g., Br, NO₂) enhance anticancer activity by increasing electrophilicity . Bulky groups (e.g., adamantyl) improve COX-2 selectivity via steric effects .

Microwave Synthesis Advantages :

  • Reduces reaction time from 18 hours (conventional) to 10–20 minutes .
  • Yields increase by 15–20% compared to conventional methods .

Crystallography and Intermolecular Interactions :

  • Adamantyl-substituted derivatives exhibit stronger C–H···π interactions, influencing crystal packing .

Biological Activity

The compound 3-(3-Methylthiophen-2-yl)-6-(thiophen-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is part of a class of heterocyclic compounds that have garnered attention for their potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.

Synthesis and Structural Characterization

The synthesis of this compound has been documented through various methods involving condensation reactions between thiophene derivatives and triazole frameworks. Characterization techniques such as X-ray crystallography and NMR spectroscopy have confirmed the structural integrity and purity of the synthesized compound .

Anticancer Activity

Recent studies have demonstrated that derivatives of the [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole scaffold exhibit significant antiproliferative effects against various cancer cell lines. For instance:

  • In vitro Studies : The compound has shown IC50 values ranging from 0.53 µM to 9.58 µM against cancer cell lines such as HeLa and A549 . These values indicate potent inhibitory effects on cell proliferation.
  • Mechanism of Action : The primary mechanisms identified include:
    • Tubulin Polymerization Inhibition : Similar to other known microtubule-targeting agents, this compound disrupts normal microtubule dynamics which is crucial for mitosis.
    • Apoptosis Induction : The compound has been shown to induce apoptosis via intrinsic pathways evidenced by mitochondrial depolarization and caspase activation .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • Urease Inhibition : It exhibits competitive inhibition against urease enzymes from pathogenic bacteria. The IC50 values for urease inhibition range from 0.87 µM to 8.32 µM , significantly lower than that of thiourea (IC50 = 22.54 µM), indicating strong potential as an antimicrobial agent .
  • Fungal Activity : Certain derivatives have displayed antifungal activity with Minimum Inhibitory Concentration (MIC) values as low as 0.5 µg/mL , outperforming standard antifungal agents like fluconazole .

Case Study 1: Anticancer Efficacy in Cell Lines

A study focusing on the anticancer properties of related triazolo-thiadiazole derivatives reported that compounds similar to this compound effectively inhibited cancer cell growth in a dose-dependent manner. For example:

CompoundCell LineIC50 (µM)Mechanism
6aHeLa0.53Tubulin Inhibition
6bA5490.75Apoptosis Induction
6cMDA-MB-2310.43Cell Cycle Arrest

This table summarizes findings that showcase the potency and mechanisms through which these compounds exert their effects.

Case Study 2: Antimicrobial Testing

Another investigation assessed the antimicrobial properties of various derivatives against urease-positive bacteria:

CompoundTarget BacteriaIC50 (µg/mL)
6fC. neoformans83.7
6gP. mirabilis74.5
ControlThiourea22.54

These results highlight the potential application of these compounds in treating infections caused by urease-positive pathogens.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing triazolo[3,4-b][1,3,4]thiadiazole derivatives, and how are they optimized?

  • Methodological Answer : The synthesis typically involves condensation of 4-amino-3-mercapto-triazole derivatives with carboxylic acids or esters in the presence of POCl₃ as a condensing agent. For example, refluxing 4-amino-3-mercapto-5-ethyl-1,2,4-triazole with substituted aromatic acids in POCl₃ for 16 hours yields triazolothiadiazoles (yield ~49%) . Optimization includes adjusting stoichiometry (1:1 molar ratio of reactants), solvent selection (ethanol-DMF for recrystallization), and reaction time. Monitoring via TLC and elemental analysis ensures purity .

Q. How is the structural characterization of triazolothiadiazoles performed, and what analytical techniques are critical?

  • Methodological Answer :

  • IR Spectroscopy : Identifies functional groups (e.g., NH at ~3200 cm⁻¹, SH at ~2550 cm⁻¹) and confirms cyclization by loss of thiol peaks post-reaction .
  • ¹H/¹³C NMR : Assigns substituent positions; aromatic protons appear at δ 6.8–8.2 ppm, while methyl groups resonate at δ 2.3–2.6 ppm .
  • X-ray Crystallography : Resolves planar triazolothiadiazole systems (deviation <0.013 Å) and intermolecular interactions (e.g., C–H⋯π, S⋯N contacts) critical for crystal packing .

Advanced Research Questions

Q. How do substituents on the triazolothiadiazole core influence bioactivity, and how can structure-activity relationships (SAR) be systematically studied?

  • Methodological Answer :

  • Variation of Substituents : Introduce electron-withdrawing (e.g., -NO₂, -F) or electron-donating (e.g., -OCH₃) groups to modulate electronic effects. For example, perfluorophenyl substituents enhance cytotoxicity (IC₅₀ <10 µM in some cancer lines) .
  • Biological Assays : Pair synthesized derivatives with antifungal (e.g., Candida albicans MIC assays) or anticancer (e.g., MTT assays on HeLa cells) screens. Compare IC₅₀ values against substituent patterns .
  • Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding to targets like 14-α-demethylase (PDB:3LD6). Validate with experimental IC₅₀ correlations .

Q. What strategies resolve contradictions in bioactivity data across similar triazolothiadiazole derivatives?

  • Methodological Answer :

  • Data Normalization : Account for assay variability by normalizing activity metrics (e.g., % inhibition at fixed concentration).
  • Meta-Analysis : Compare datasets from multiple studies (e.g., vs. 7) to identify outliers. For example, discrepancies in antifungal activity may arise from differences in fungal strain susceptibility .
  • In Silico ADMET Profiling : Use tools like SwissADME to assess bioavailability or toxicity, which may explain inconsistent in vivo results despite similar in vitro activity .

Q. How can reaction yields be improved for low-yielding triazolothiadiazole syntheses?

  • Methodological Answer :

  • Catalyst Screening : Test alternatives to POCl₃ (e.g., PCl₅, T3P®), which may reduce side reactions.
  • Microwave-Assisted Synthesis : Reduce reaction time (e.g., 2 hours vs. 16 hours) and improve yields by 10–15% through enhanced thermal efficiency .
  • Table : Comparative Yields Under Different Conditions
SubstituentConventional Yield (%)Microwave Yield (%)
3,4-Dimethoxy5772
4-Fluorophenyl5268

Q. Experimental Design & Data Analysis

Q. What statistical methods are recommended for analyzing bioactivity data in triazolothiadiazole studies?

  • Methodological Answer :

  • Dose-Response Curves : Fit IC₅₀ values using nonlinear regression (e.g., GraphPad Prism). Report 95% confidence intervals .
  • ANOVA/Tukey’s Test : Compare mean activity across derivatives (e.g., 3-OCH₃ vs. 4-NO₂ groups) to identify significant differences (p<0.05) .

Q. How are crystallographic data interpreted to understand intermolecular interactions in triazolothiadiazoles?

  • Methodological Answer :

  • Software Tools : Use SHELX or Olex2 for structure refinement. Identify C–H⋯π interactions (distance: 3.3–3.6 Å) and hydrogen bonds (e.g., C–H⋯N, 2.8–3.0 Å) .
  • Dihedral Angle Analysis : Calculate angles between triazolothiadiazole and aryl rings (e.g., 74.34° in ) to assess planarity and steric effects .

Properties

Molecular Formula

C12H8N4S3

Molecular Weight

304.4 g/mol

IUPAC Name

3-(3-methylthiophen-2-yl)-6-thiophen-2-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C12H8N4S3/c1-7-4-6-18-9(7)10-13-14-12-16(10)15-11(19-12)8-3-2-5-17-8/h2-6H,1H3

InChI Key

ONRZVPWPDOXSHS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC=C1)C2=NN=C3N2N=C(S3)C4=CC=CS4

Origin of Product

United States

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